molecular formula C21H17P B6330263 2-(Diphenylphosphino)indene CAS No. 857444-03-2

2-(Diphenylphosphino)indene

Cat. No.: B6330263
CAS No.: 857444-03-2
M. Wt: 300.3 g/mol
InChI Key: LIDLECDACSRQDM-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)indene is an organophosphorus compound featuring a diphenylphosphino group (-PPh₂) attached to the C2 position of the indene backbone. Indene, a bicyclic hydrocarbon with a fused benzene and cyclopentene ring, provides a rigid, π-conjugated framework that enhances the ligand properties of its derivatives. The diphenylphosphino group confers strong electron-donating and σ-donor capabilities, making this compound valuable in coordination chemistry, particularly as a ligand in transition metal catalysis .

Properties

IUPAC Name

1H-inden-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLECDACSRQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)indene typically involves the reaction of indene with diphenylphosphine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of diphenylphosphine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphino)indene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)indene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

Structural and Positional Isomerism

The position of the phosphino group on the indene backbone significantly influences reactivity and coordination behavior:

  • 1-(Diphenylphosphino)-2-(dimethylamino)indene (2c): This C1-substituted isomer isomerizes to its C3 analog (2d) upon exposure to Al₂O₃, with a ratio of 1:3 .
  • 3-(Diisopropylphosphino)indene (6b): A C3-substituted analog, synthesized via isomerization of its C1 precursor (6a) with Al₂O₃, exhibits distinct coordination chemistry. For example, 6b forms a monodentate Rh(I) complex ([(κ¹-P-6b)(η⁴-COD)RhCl]), whereas C2-substituted derivatives may favor η⁵-indenyl coordination modes .

Table 1: Positional Isomerization Trends

Compound Position Isomerization Ratio (C1:C3) Conditions
1-(Diisopropylphosphino)indene (6a) C1 6a:6b ≈ 3:1 Al₂O₃ treatment
1-(Diphenylphosphino)-2-(dimethylamino)indene (2c) C1 2c:2d ≈ 1:3 Al₂O₃ treatment
2-(Diphenylphosphino)indene C2 No isomerization observed Al₂O₃ treatment

Electronic and Steric Properties

Phosphino-substituted indenes are compared based on substituent electronic effects:

  • 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9): The electron-withdrawing aldehyde group reduces the phosphine’s basicity compared to 2-(Diphenylphosphino)indene, which retains stronger σ-donor strength due to the indene’s conjugated π-system .
  • 2-(3-(Diphenylphosphino)phenyl)-1H-benzo[d]imidazole (3-DPPI): This compound, with a phosphino group on a pendant phenyl ring, exhibits red-shifted electroluminescence compared to 2-(Diphenylphosphino)indene, underscoring the role of indene’s rigid structure in modulating electronic transitions .

Table 2: Electronic Properties

Compound Substituent Key Property
2-(Diphenylphosphino)indene C2-PPh₂ on indene Strong σ-donor, π-conjugated
2-(Diphenylphosphino)benzaldehyde C2-PPh₂ on benzaldehyde Reduced basicity (EWG effect)
3-DPPI PPh₂ on pendant phenyl Electroluminescent (λₑₘ ≈ 480 nm)

Reactivity in Coordination Chemistry

The coordination behavior of phosphino-indenes varies with substitution patterns:

  • 2-(Diphenylphosphino)indene: Forms η⁵-indenyl Rh(I) complexes (e.g., [(η⁵-indenyl)Rh(COD)Cl]) when treated with n-BuLi and [(η⁴-COD)RhCl]₂. The phosphine remains uncoordinated, suggesting steric hindrance at C2 .
  • 3-(Diisopropylphosphino)indene (6b): Acts as a monodentate ligand (κ¹-P) in Rh(I) complexes, unlike C2 analogs, due to accessible phosphorus at C3 .
  • 1-(Diphenylphosphino)-2-(dimethylamino)indene (2c): The dimethylamino group at C2 enables chelation in some metal complexes, a feature absent in 2-(Diphenylphosphino)indene .

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